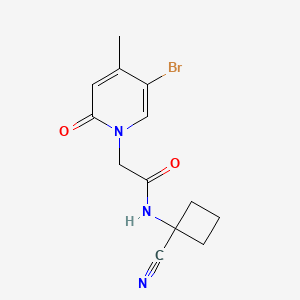![molecular formula C13H17NO B2939818 N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide CAS No. 1621187-99-2](/img/structure/B2939818.png)
N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide” is a chemical compound with the empirical formula C10H13NO . It is also known as 2′,4′,6′-Trimethylformanilide or N-Mesitylformamide .
Molecular Structure Analysis
The molecular weight of “this compound” is 163.22 . The SMILES string representation of the molecule is [H]C(=O)Nc1c©cc©cc1C . The InChI key is QNEZBLSIMQMUHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 179-183 °C .Scientific Research Applications
Synthesis and Characterization
N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide has been involved in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of stable dibismuthene, a compound with a double bond between two bismuth atoms (Tokitoh, Arai, Okazaki, & Nagase, 1997). It has also played a role in the total synthesis of mappicine ketone through sulfur-directed aryl radical cyclization (Kato, Higashimoto, Tamura, & Ishibashi, 2003).
Enamides in Pharmacology
In pharmacology, enamides like this compound have been investigated for their bioactive properties. They are used in the synthesis of geometrically defined di-, tri-, and tetrasubstituted enamides, which have applications in creating bioactive pharmacophores (Trost, Cregg, & Quach, 2017). Enaminones, a class including these enamides, have demonstrated therapeutic potential, including anticonvulsant activities (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Anticonvulsant Properties
Specific research has focused on the anticonvulsant properties of enaminones. Studies have shown that certain enaminones, including structures similar to this compound, exhibit significant anticonvulsant activity with low neurotoxicity (Kubicki, Bassyouni, & Codding, 2000). This suggests potential for developing new anticonvulsant agents based on enaminone structures.
Chemical Structure Analysis
There have been studies analyzing the crystal structures and theoretical conformations of compounds similar to this compound. These studies provide insights into the molecular geometry and energetically preferred conformations, contributing to the understanding of their biological activity (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Safety and Hazards
properties
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-5-13(15)14-8-12-10(3)6-9(2)7-11(12)4/h5-7H,1,8H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDOFBDMMKBVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)
![Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)
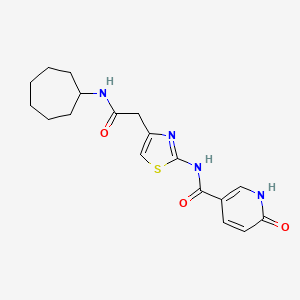
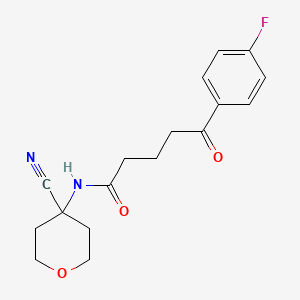
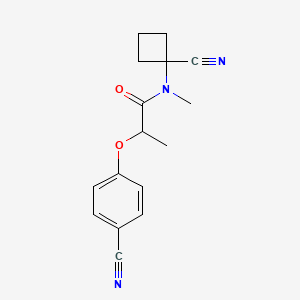
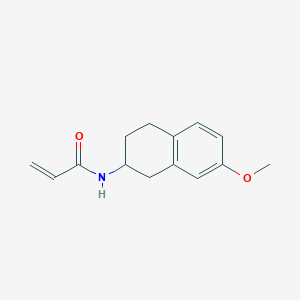
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)
![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)
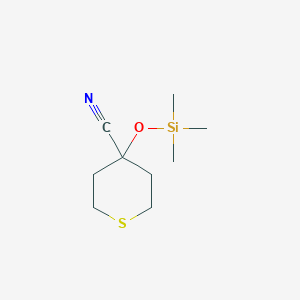
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)
